molecular formula C20H21N3OS B12457429 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B12457429
M. Wt: 351.5 g/mol
InChI Key: OYOJSCVOTNXYPT-UHFFFAOYSA-N
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Description

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, an ethyl group, and a tetrahydroisoquinoline moiety, which are linked to a sulfanyl and phenylacetamide structure

Preparation Methods

The synthesis of 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) and then allowing the mixture to stir at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the compound.

Chemical Reactions Analysis

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl functions of the compound enable it to participate in condensation and substitution reactions with common bidentate reagents . For example, the reaction with active methylene reagents can lead to the formation of 2-oxopyridine derivatives . Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . In biology and medicine, derivatives of cyanoacetamides have been studied for their potential as chemotherapeutic agents . The compound’s ability to form diverse heterocyclic structures makes it valuable for developing new drugs and therapeutic agents. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of biologically active intermediates . These intermediates can interact with specific enzymes or receptors in biological systems, thereby exerting their effects. The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide can be compared with other similar compounds, such as other cyanoacetamide derivatives. Similar compounds include 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide and various indole derivatives The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrahydroisoquinoline moiety and the sulfanyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H21N3OS/c1-2-18-16-11-7-6-10-15(16)17(12-21)20(23-18)25-13-19(24)22-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3,(H,22,24)

InChI Key

OYOJSCVOTNXYPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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